N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a nitro group, and a phenylphenoxy moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then reacted with 4-phenylphenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound. The reaction conditions often involve the use of an organic solvent, such as dichloromethane, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, often requiring heating.
Major Products Formed
Reduction: 4-amino-2-methoxyaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-2-nitrophenylacetic acid and 4-phenylphenol.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The presence of the nitro and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-phenylphenoxy)acetamide
- N-(4-nitrophenyl)-2-(4-phenylphenoxy)acetamide
- N-(4-methoxy-2-nitrophenyl)-2-(4-tolylphenoxy)acetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and nitro groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-18-11-12-19(20(13-18)23(25)26)22-21(24)14-28-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMXXUCHVPHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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